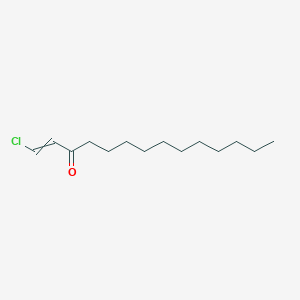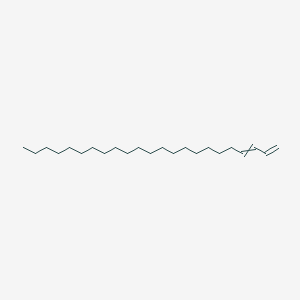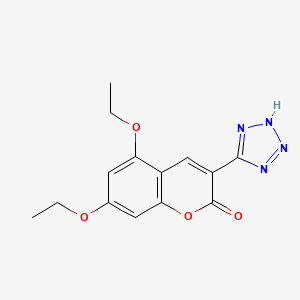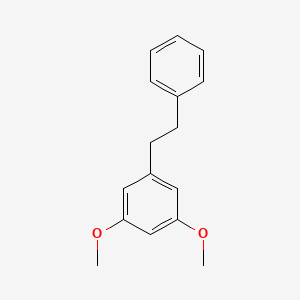
Benzene, 1,3-dimethoxy-5-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-dimethoxy-5-(2-phenylethyl)-: is a chemical compound with the molecular formula C16H18O2 . It is a stilbenoid, a type of natural phenol, and is known for its presence in certain plant species . The compound is characterized by a benzene ring substituted with two methoxy groups and a phenylethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzene, 1,3-dimethoxy-5-(2-phenylethyl)- typically begins with commercially available starting materials such as 1,3-dimethoxybenzene and phenylethyl bromide.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1,3-dimethoxy-5-(2-phenylethyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, strong bases, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and properties in various chemical reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine:
- Explored for its potential therapeutic applications, although specific medical uses are not well-documented.
Industry:
Wirkmechanismus
The mechanism of action of Benzene, 1,3-dimethoxy-5-(2-phenylethyl)- is not well-defined due to its limited use in biological systems. its chemical structure suggests that it may interact with various molecular targets through typical organic reaction mechanisms such as electrophilic aromatic substitution and nucleophilic addition .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,3-dimethoxy-: A simpler compound with only two methoxy groups on the benzene ring.
Benzene, 1,3-dimethoxy-5-(2-propenyl)-: Similar structure but with a propenyl group instead of a phenylethyl group.
Benzene, 1,3-dimethoxy-5-(2-phenylethylidene)-: Contains a phenylethylidene group instead of a phenylethyl group.
Uniqueness:
- The presence of both methoxy and phenylethyl groups on the benzene ring gives Benzene, 1,3-dimethoxy-5-(2-phenylethyl)- unique chemical properties and reactivity compared to its simpler analogs.
- Its structure allows for diverse chemical reactions, making it a valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
78916-50-4 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3 |
InChI-Schlüssel |
PBHUJCQHJCTMDJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)CCC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)
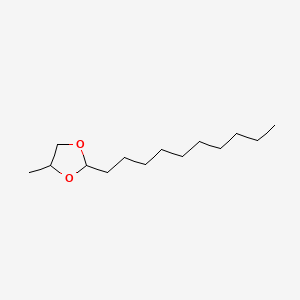
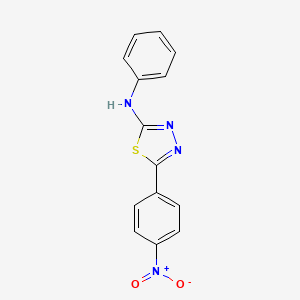
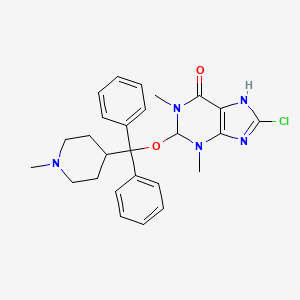
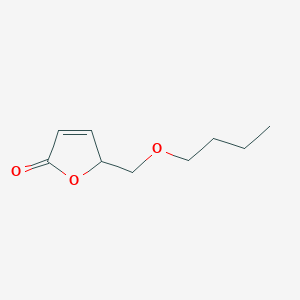
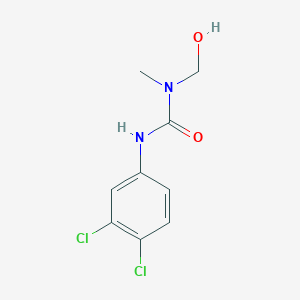

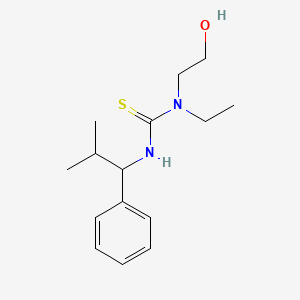
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
